molecular formula C10H19NO2 B187019 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI) CAS No. 197244-19-2

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)

Cat. No. B187019
CAS RN: 197244-19-2
M. Wt: 185.26 g/mol
InChI Key: DGUFDNAHYHDWIS-RCAUJQPQSA-N
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Description

Isoxazole is an important five-membered heterocycle containing one oxygen atom and one nitrogen atom at adjacent positions . It is considered an essential pharmacophore due to its prominent efficiency in a broad spectrum of the medicinal field .


Synthesis Analysis

Isoxazole has been constantly evaluated and used in many biological applications for a decade . The development of environmentally friendly strategies for the synthesis of organic compounds is a fundamental key to synthetic chemistry . Green synthesis is among the most widely used techniques in synthetic chemistry .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It contains one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

A series of alk-5-enyl aldehydes derived from various carbohydrates can be transformed into the corresponding oximes. Thermolysis of these oximes results in the isolation of hexahydro-1H-cyclopent[c]isoxazoles in good yields via intramolecular oxime olefin cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific substitutions on the isoxazole ring .

Safety And Hazards

The use of toxic chemicals in the synthesis of isoxazole could cause health hazards such as toxicity, carcinogenicity, and environmental pollution . Therefore, a clean, reliable, biologically appropriate, and eco-friendly technique is indeed required to synthesize target compounds .

Future Directions

Given the wide range of biological activities and therapeutic potential of isoxazole, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The current review thus presents various greener approaches followed for the synthesis of isoxazole analogues .

properties

IUPAC Name

1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFDNAHYHDWIS-RCAUJQPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C2CCCC2CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CN1[C@@H]2CCC[C@@H]2CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)

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